Primary Amide vs. N-Substituted Amide: Hydrogen-Bond Donor Count as a Key Selectivity Determinant
The target compound possesses a primary amide (-CONH2) at the 2-position, providing 2 hydrogen-bond donors (HBDs), whereas its closest commercially available analogs, such as 3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide and 3-(2-ethoxybenzamido)-N,N-diethyl-1-benzofuran-2-carboxamide, have 1 and 0 HBDs, respectively [1]. This difference is critical because hydrogen-bond donor count is a key parameter governing target binding, selectivity, and permeability. A HBD count of 2 enables bidentate hydrogen-bond interactions with biological targets (e.g., kinase hinge regions, protease oxyanion holes) that are sterically and electronically impossible for the N-substituted analogs [2].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 2 HBD (calculated from primary amide) |
| Comparator Or Baseline | 3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide: 1 HBD; 3-(2-ethoxybenzamido)-N,N-diethyl-1-benzofuran-2-carboxamide: 0 HBD |
| Quantified Difference | Target compound provides 1 to 2 additional hydrogen-bond donor interactions relative to N-substituted analogs |
| Conditions | Computed from SMILES structures using PubChem (XLogP3) and standard HBD counting rules [1] |
Why This Matters
An increase of 1–2 hydrogen-bond donors can be the decisive factor in target engagement for medicinal chemistry campaigns, directly influencing whether a compound acts as a potent inhibitor or is completely inactive.
- [1] PubChem. (2026). 3-(2-Ethoxybenzamido)benzofuran-2-carboxamide (CID 7385733). Computed hydrogen bond donor count. National Center for Biotechnology Information. View Source
- [2] Barbieri, F. et al. (2024). Benzofuran‐2‐Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20‐Induced Chemotaxis and Colon Cancer Growth. ChemMedChem. (Class-level evidence: SAR of benzofuran-2-carboxamides shows that amide substitution strongly modulates CCL20/CCR6 axis inhibition). View Source
